Cas no 56387-08-7 (2-Aminothiophene-3-carboxylic acid)

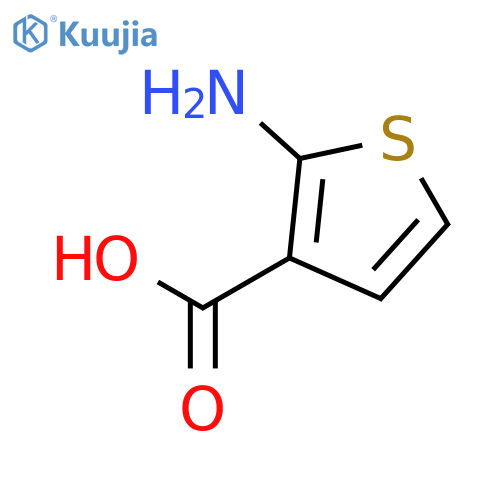

56387-08-7 structure

商品名:2-Aminothiophene-3-carboxylic acid

2-Aminothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Aminothiophene-3-carboxylic acid

- 2‐AMINO‐3‐THIOPHENECARBOXYLIC ACID

- 3-Thiophenecarboxylic acid, 2-amino-

- 2-Amino-thiophene-3-carboxylic acid

- TS-00048

- 3-Thiophenecarboxylicacid,2-amino-(9CI)

- PB43067

- J-508085

- SCHEMBL793606

- 2-aminothiophene-3-carboxylicAcid

- DTXSID50363692

- DB-072140

- CS-0060720

- 56387-08-7

- SY258634

- AKOS006276122

- 2-aminothiophene-3-carboxylic

- EN300-114599

- 2-Amino-3-thiophenecarboxylic acid

- MFCD03426102

-

- MDL: MFCD03426102

- インチ: InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8)

- InChIKey: OHMLBZKIUZTEOC-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1C(=O)O)N

計算された属性

- せいみつぶんしりょう: 143.00400

- どういたいしつりょう: 143.004

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 91.6A^2

じっけんとくせい

- 密度みつど: 1.527

- ふってん: 347.083°C at 760 mmHg

- フラッシュポイント: 163.71°C

- 屈折率: 1.69

- PSA: 91.56000

- LogP: 1.60970

2-Aminothiophene-3-carboxylic acid セキュリティ情報

2-Aminothiophene-3-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Aminothiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199714-10g |

2-Aminothiophene-3-carboxylic acid |

56387-08-7 | 95% | 10g |

$1236 | 2023-01-19 | |

| Enamine | EN300-114599-0.1g |

2-aminothiophene-3-carboxylic acid |

56387-08-7 | 0.1g |

$376.0 | 2023-08-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131360-5g |

2-Aminothiophene-3-carboxylic acid |

56387-08-7 | 97% | 5g |

¥5391.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131360-1g |

2-Aminothiophene-3-carboxylic acid |

56387-08-7 | 97% | 1g |

¥1658.00 | 2024-05-08 | |

| Enamine | EN300-114599-2.5g |

2-aminothiophene-3-carboxylic acid |

56387-08-7 | 2.5g |

$838.0 | 2023-08-31 | ||

| abcr | AB285914-5 g |

2-Amino-3-thiophenecarboxylic acid; . |

56387-08-7 | 5g |

€1022.20 | 2023-04-26 | ||

| Chemenu | CM199714-5g |

2-Aminothiophene-3-carboxylic acid |

56387-08-7 | 95% | 5g |

$691 | 2023-01-19 | |

| eNovation Chemicals LLC | D605312-25G |

2-aminothiophene-3-carboxylic acid |

56387-08-7 | 97% | 25g |

$3175 | 2024-07-21 | |

| Enamine | EN300-114599-1.0g |

2-aminothiophene-3-carboxylic acid |

56387-08-7 | 1g |

$0.0 | 2023-06-09 | ||

| Alichem | A169005950-1g |

2-Aminothiophene-3-carboxylic acid |

56387-08-7 | 95% | 1g |

$277.20 | 2023-09-01 |

2-Aminothiophene-3-carboxylic acid 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

56387-08-7 (2-Aminothiophene-3-carboxylic acid) 関連製品

- 4651-81-4(Methyl 2-aminothiophene-3-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56387-08-7)2-Aminothiophene-3-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):2142.0